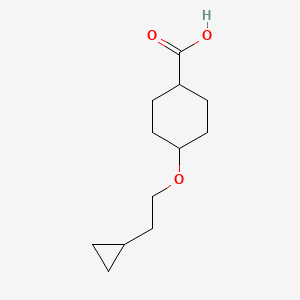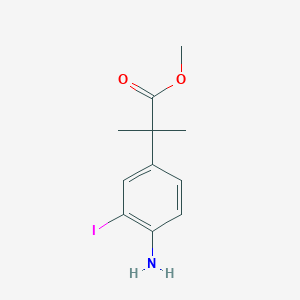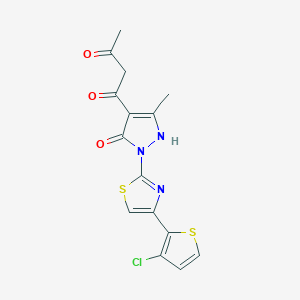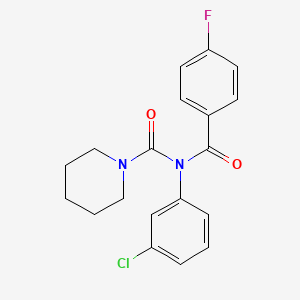![molecular formula C16H17N3O B3001033 N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine CAS No. 415969-99-2](/img/structure/B3001033.png)
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indazole derivatives is a topic of interest in several papers. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of isocyanato compounds with amines and subsequent cyclization with hydrazine hydrate . Similarly, the synthesis of N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine involved the reaction of carbazole derivatives with amino-isoxazole in the presence of acetic acid . These methods could potentially be adapted for the synthesis of "N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine" by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of the indazole core, which can be substituted at various positions to modulate the compound's properties. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, revealing a monoclinic system with specific space group parameters . The molecular conformation and crystal packing interactions, such as hydrogen bonding, play a crucial role in the stability and properties of these compounds.
Chemical Reactions Analysis
The reactivity of indazole derivatives can vary depending on the substituents present on the indazole core. For instance, N-methoxy-9-methyl-9H-purin-6-amines showed different reactivity profiles in alkylation reactions based on the electronic nature of the substituents at the C-2 position . This suggests that "N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine" could also exhibit unique reactivity patterns that could be exploited for further chemical transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, the fluorescence properties of oxazolone derivatives were studied, and an intense, pH-sensitive emission band was discovered, which could be useful for biological applications . The electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, were also theoretically characterized for a pyrimidin-2-amine derivative, providing insights into the biological activity of the compound . These analyses are relevant for understanding the behavior of "N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine" in various environments.
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine derivatives have been explored for their potential antitumor activities. For instance, a study by De-qing (2011) synthesized novel derivatives of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine, indicating that some exhibited notable antitumor activities (Chu De-qing, 2011). Additionally, Abbassi et al. (2014) prepared N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, showing significant antiproliferative and apoptotic activities against human tumor cell lines (Abbassi et al., 2014).
Antimicrobial Applications
The compound and its derivatives have been investigated for their antimicrobial properties. A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, including those related to N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine, with some showing good antimicrobial activities (Bektaş et al., 2007).
Application in Polymer Solar Cells
In the field of renewable energy, this compound has been utilized in the development of polymer solar cells. Lv et al. (2014) reported the use of a related amine-based fullerene derivative in polymer solar cells, demonstrating its potential in enhancing electron mobility and overall efficiency (Lv et al., 2014).
Synthesis of Diverse Derivatives
The versatility of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine in synthesis is notable. For instance, Roggen and Gundersen (2008) synthesized N-Methoxy-9-methyl-9H-purin-6-amines, demonstrating the compound's adaptability in forming diverse derivatives (Roggen & Gundersen, 2008).
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-20-16-6-4-3-5-13(16)10-17-14-8-7-12-11-18-19-15(12)9-14/h3-9,11,17H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVTCFPHBACPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)

![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)
![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)
![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)

![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)
